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molecular formula C7H12N2OS B143789 (2-((Dimethylamino)methyl)thiazol-4-yl)methanol CAS No. 78441-69-7

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol

Cat. No. B143789
M. Wt: 172.25 g/mol
InChI Key: BIEFSXASVIQOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04394508

Procedure details

To a cooled suspension of lithium aluminum hydride (8.4 g; 0.22 mole) in 80 ml of dry tetrahydrofuran was added a solution of 2-(N-carbethoxy-N-methylamino)methyl-4-carbethoxythiazole (20.0 g; 0.07 mole) [prepared in Step C] in 160 ml of dry tetrahydrofuran over a 1 hour period. The reaction mixture was heated at reflux temperature for 8 hours, then cooled and decomposed with Na2SO4 and 40% aqueous potassium hydroxide. The mixture was filtered, dried and evaporated under reduced pressure to give 4.2 g of the title compound as an oil; TLC (aluminum oxide/CH3CN) gave RF=0.45. The NMR spectrum (60 MHz) in CDCl3 gave the following resonances δ: 7.17 (s, 1H); 4.73 (d, 2H); 3.43 (s, 2H); 3.35 (s, 6H).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
2-(N-carbethoxy-N-methylamino)methyl-4-carbethoxythiazole
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([N:12]([CH2:14][C:15]1[S:16][CH:17]=[C:18]([C:20](OCC)=[O:21])[N:19]=1)[CH3:13])(OCC)=O.[O-]S([O-])(=O)=O.[Na+].[Na+].[OH-].[K+]>O1CCCC1>[CH3:13][N:12]([CH2:14][C:15]1[S:16][CH:17]=[C:18]([CH2:20][OH:21])[N:19]=1)[CH3:7] |f:0.1.2.3.4.5,7.8.9,10.11|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-(N-carbethoxy-N-methylamino)methyl-4-carbethoxythiazole
Quantity
20 g
Type
reactant
Smiles
C(=O)(OCC)N(C)CC=1SC=C(N1)C(=O)OCC
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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